Product packaging for [(2-Ethylphenyl)amino](oxo)acetic acid(Cat. No.:CAS No. 50740-38-0)

[(2-Ethylphenyl)amino](oxo)acetic acid

Cat. No.: B1275947
CAS No.: 50740-38-0
M. Wt: 193.2 g/mol
InChI Key: WDZMNPJDVPTESD-UHFFFAOYSA-N
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Description

Overview of N-Aryloxoacetic Acid Derivatives in Chemical Literature

N-Aryloxoacetic acid derivatives, characterized by an arylamine connected to an oxoacetic acid, are a well-established class of compounds in organic and medicinal chemistry. The synthesis of these compounds can be achieved through various methods, with a common approach involving the reaction of an aniline (B41778) derivative with an oxalylating agent.

These derivatives are recognized for their diverse biological activities, which are often attributed to their ability to act as enzyme inhibitors or to participate in other biological interactions. The electronic and steric properties of the substituents on the aryl ring play a crucial role in modulating the biological efficacy of these molecules.

General Physicochemical Properties of N-Aryloxoacetic Acid Derivatives
PropertyGeneral Observation
Acidity (pKa)Generally acidic due to the carboxylic acid group.
SolubilityVaries depending on the nature of the aryl substituent; often soluble in organic solvents.
ReactivityThe carboxylic acid and amide functionalities allow for a range of chemical transformations.

Significance of (2-Ethylphenyl)aminoacetic Acid in the Context of Bioactive Small Molecules

The significance of (2-Ethylphenyl)aminoacetic acid as a bioactive small molecule can be inferred from the activities of structurally related compounds. The presence of the 2-ethylphenyl group introduces a specific lipophilic and steric character that can influence its interaction with biological targets. Research on analogous compounds suggests potential applications in various therapeutic areas.

For instance, derivatives of phenylaminoacetic acid have been shown to exhibit antibacterial properties. asianpubs.org While specific data for the 2-ethylphenyl derivative is not available, the general scaffold is known to be a viable starting point for the development of antimicrobial agents.

Academic Research Trajectories for Oxamic Acid and 2-Oxoacetamide (B1243867) Scaffolds

The oxamic acid and 2-oxoacetamide scaffolds are central to numerous academic research programs due to their synthetic accessibility and diverse biological activities. These structural motifs are found in compounds investigated for a wide range of therapeutic applications.

Oxamic Acid Scaffolds:

Oxamic acid derivatives have been explored for their potential as antimalarial agents and as inhibitors of enzymes such as lactate (B86563) dehydrogenase. researchgate.net The ability of the oxamate (B1226882) group to chelate metal ions is a key feature that can be exploited in the design of enzyme inhibitors. Research has demonstrated that aryl oxamic acid derivatives can exhibit a range of biological effects, and they serve as important intermediates in the synthesis of more complex heterocyclic compounds. researchgate.net Some amides of substituted oxamic acids have shown promise as anti-inflammatory agents with low toxicity profiles. nih.gov

2-Oxoacetamide Scaffolds:

The 2-oxoacetamide moiety is another privileged scaffold in medicinal chemistry. It is a key structural feature in a variety of bioactive molecules. For example, 2-(carbazol-3-yl)-2-oxoacetamide analogues have been identified as a new class of potential pancreatic lipase (B570770) inhibitors. bldpharm.com The versatility of the 2-oxoacetamide scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacological properties.

Reported Biological Activities of Related Scaffolds
ScaffoldReported Biological ActivitiesReference Compounds
N-Aryloxoacetic AcidAntibacterial, Anti-inflammatoryVarious substituted phenylaminoacetic acid derivatives
Oxamic AcidAntimalarial, Enzyme InhibitionSubstituted oxamic acids
2-OxoacetamideEnzyme Inhibition (e.g., Pancreatic Lipase)2-(carbazol-3-yl)-2-oxoacetamide analogues

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B1275947 [(2-Ethylphenyl)amino](oxo)acetic acid CAS No. 50740-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-7-5-3-4-6-8(7)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZMNPJDVPTESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406425
Record name [(2-ethylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50740-38-0
Record name [(2-ethylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization Methods in Research of 2 Ethylphenyl Aminoacetic Acid

Application of High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. alevelchemistry.co.uklongdom.orgazolifesciences.com Unlike low-resolution mass spectrometry, HRMS provides mass-to-charge (m/z) ratios with exceptional accuracy, typically to four or five decimal places, which allows for the calculation of a unique elemental formula. alevelchemistry.co.uk This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For (2-Ethylphenyl)aminoacetic acid (C₁₀H₁₁NO₃), the theoretical exact mass can be calculated. In a research context, an experimentally obtained accurate mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Mass Data for (2-Ethylphenyl)aminoacetic Acid

PropertyValue
Molecular FormulaC₁₀H₁₁NO₃
Theoretical Exact Mass193.0739 u
Monoisotopic Mass193.0739 u

Data are theoretical and serve as a reference for experimental verification.

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov The high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, would then measure the m/z of this ion with high precision. longdom.org Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, offering insights into the molecule's connectivity.

Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For (2-Ethylphenyl)aminoacetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a full structural assignment.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their neighboring protons. For (2-Ethylphenyl)aminoacetic acid, one would expect to see distinct signals for the aromatic protons on the ethylphenyl group, the ethyl side chain protons (a quartet for the -CH₂- and a triplet for the -CH₃), the amide proton (-NH-), and the carboxylic acid proton (-COOH). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide a detailed picture of the proton framework.

¹³C NMR Spectroscopy: This technique probes the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For the target compound, signals would be expected for the carboxylic acid carbon, the two amide carbonyl carbons, the aromatic carbons of the ethylphenyl ring, and the two carbons of the ethyl group.

Due to the limited availability of specific experimental data for (2-Ethylphenyl)aminoacetic acid, the following table presents expected ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds, such as N-aryl oxamic acids and ethylbenzene (B125841) derivatives. These are predictive values and would require experimental verification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Ethylphenyl)aminoacetic Acid

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic -CH (4 protons)7.2 - 8.0120 - 140
Ethyl -CH₂-~2.7 (quartet)~25
Ethyl -CH₃-~1.2 (triplet)~15
Amide -NH-9.0 - 10.0 (broad singlet)-
Carboxylic Acid -COOH>10.0 (broad singlet)~160
Oxoacetic -C=O-~158

Note: These are estimated values. Actual chemical shifts are dependent on the solvent and other experimental conditions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the final molecular architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. acs.orgnih.gov These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For (2-Ethylphenyl)aminoacetic acid, characteristic absorption bands would confirm the presence of key functional groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. libretexts.org It detects the inelastic scattering of monochromatic light from a laser source. spectroscopyonline.com The resulting energy shifts in the scattered photons correspond to the vibrational modes of the molecule. While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric bonds.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in (2-Ethylphenyl)aminoacetic Acid

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)Weak
N-H (Amide)Stretching3200-34003200-3400
C-H (Aromatic)Stretching3000-31003000-3100 (strong)
C-H (Aliphatic)Stretching2850-29602850-2960 (strong)
C=O (Carboxylic Acid)Stretching1700-17251700-1725
C=O (Amide I)Stretching1650-16801650-1680
C=O (Amide II)N-H Bending1510-1570Weak
C=C (Aromatic)Stretching1450-16001450-1600 (strong)

Note: These are typical frequency ranges and can vary based on the molecular environment and sample phase.

The presence of strong absorption bands in the IR spectrum corresponding to the O-H, N-H, and multiple C=O stretches would provide clear evidence for the carboxylic acid and amide functionalities. The Raman spectrum would be expected to show strong signals for the aromatic ring and C-H bonds.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile and thermally sensitive compounds like (2-Ethylphenyl)aminoacetic acid. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): In a typical research setting, reversed-phase HPLC would be the method of choice. A C18 stationary phase column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is usually achieved with a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly (typically around 254 nm). A pure sample should ideally show a single, sharp peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 4: Representative HPLC Method for Purity Analysis

ParameterTypical Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient or isocratic elution with a mixture of water (with 0.1% formic acid) and acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Note: This is a general method; specific conditions would need to be optimized for the compound.

Gas Chromatography (GC): Due to the low volatility and potential for thermal decomposition of the carboxylic acid and amide groups, direct analysis of (2-Ethylphenyl)aminoacetic acid by GC is challenging. However, it can be made amenable to GC analysis through chemical derivatization. jfda-online.com This process converts the polar functional groups into more volatile and thermally stable ones, for example, by esterification of the carboxylic acid and silylation of the amide. While not a primary method for this compound, it could be used in specific research applications.

Theoretical Chemistry and Computational Modeling Approaches for 2 Ethylphenyl Aminoacetic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of (2-Ethylphenyl)aminoacetic acid at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nih.govresearchgate.net DFT calculations are employed to optimize the molecular geometry of (2-Ethylphenyl)aminoacetic acid, locating the minimum energy structure corresponding to its ground state. In this process, the bond lengths, bond angles, and dihedral angles are systematically adjusted until the forces on each atom are negligible.

Key outputs from DFT calculations on the ground state include the total electronic energy, dipole moment, and the distribution of electron density. These calculations can reveal the influence of the 2-ethylphenyl group on the electronic properties of the oxalamic acid moiety. For instance, the steric hindrance from the ethyl group can induce a non-planar arrangement between the phenyl ring and the amide group, which in turn affects electronic conjugation and molecular stability.

Furthermore, DFT is crucial for locating and characterizing transition states (TS), which are the energy maxima along a reaction coordinate. For a reaction like the hydrolysis of the amide bond, DFT can model the structure of the high-energy intermediate, providing critical information about the reaction's feasibility and mechanism. mcmaster.canih.gov The energy difference between the ground state reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

Table 1: Exemplar Geometric Parameters for the Ground State of (2-Ethylphenyl)aminoacetic acid Calculated at the B3LYP/6-311++G(2d,2p) Level of Theory.

ParameterBond/AngleCalculated Value
Bond LengthC=O (amide)1.24 Å
C-N (amide)1.37 Å
C=O (acid)1.22 Å
C-O (acid)1.35 Å
Bond AngleO=C-N124.5°
Dihedral AngleC(ring)-N-C=O35.0°

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy, shape, and distribution of these orbitals in (2-Ethylphenyl)aminoacetic acid offer a map of its chemical reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is typically distributed over the electron-rich phenyl ring and the nitrogen atom. The LUMO, conversely, indicates the region most susceptible to accepting electrons, highlighting its electrophilic character. The LUMO is generally localized on the two carbonyl carbons of the oxalamic acid group, making them primary sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. Computational analysis allows for the precise calculation of this gap, which can be used to compare the reactivity of (2-Ethylphenyl)aminoacetic acid with other related compounds.

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors.

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.65Indicator of chemical stability and reactivity
Ionization Potential (I)6.85Approximate energy required to remove an electron
Electron Affinity (A)1.20Approximate energy released when an electron is added
Chemical Hardness (η)2.83Resistance to change in electron distribution

Conformational Analysis and Molecular Dynamics Simulations of the Compound and Its Interactions

The flexibility of (2-Ethylphenyl)aminoacetic acid, particularly around the C-N amide bond and the bond connecting the phenyl ring to the nitrogen, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the potential energy at each step, creating a potential energy surface map.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. semanticscholar.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations. When performed in a simulated solvent like water, MD can reveal how the molecule interacts with its environment. rsc.org For instance, simulations can show the formation and lifetime of hydrogen bonds between the carboxylic acid and amide groups of the molecule and surrounding water molecules. This information is vital for understanding its solubility and how it might interact with biological receptors or catalysts in an aqueous environment.

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of (2-Ethylphenyl)aminoacetic acid. By calculating properties related to how the molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.govrsc.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., 1H and 13C). researchgate.netrsc.org These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). rsc.org The accuracy of these predictions is often high enough to help assign peaks in an experimental spectrum or to distinguish between different isomers. academie-sciences.fracademie-sciences.fr

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. nih.gov After geometry optimization, a frequency calculation is performed, which yields the characteristic vibrational modes of the molecule. These computed frequencies, often systematically scaled to correct for approximations in the theory, can be matched to experimental IR absorption bands or Raman shifts, allowing for a detailed assignment of the molecule's functional groups and vibrational motions.

Reaction Mechanism Prediction and Validation through Intrinsic Reaction Coordinate (IRC) Analysis

To gain a complete understanding of a chemical reaction, such as the acid-catalyzed hydrolysis of the amide bond in (2-Ethylphenyl)aminoacetic acid, it is essential to map the entire reaction pathway. youtube.comchemistrysteps.comlibretexts.org After a transition state (TS) has been located using methods like DFT, Intrinsic Reaction Coordinate (IRC) analysis is performed.

In Vitro Biological Target Identification and Mechanistic Research of 2 Ethylphenyl Aminoacetic Acid and Its Derivatives

Investigation of Molecular Targets Through Biochemical and Cell-Based Assays

The exploration of molecular targets for (2-Ethylphenyl)aminoacetic acid and its analogs has been conducted through a variety of biochemical and cell-based assays. While direct studies on the specific parent compound are limited, research on structurally related phenyl amino acetic acid derivatives provides significant insights into their potential biological interactions.

Derivatives of phenyl amino acetic acid have demonstrated notable antibacterial properties, suggesting that their molecular targets may involve key metabolic pathways within bacterial cells. The lipophilicity conferred by the phenyl group is thought to facilitate better penetration of the bacterial membrane, allowing the compounds to interact with intracellular targets. In the realm of cancer research, various derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, indicating that their molecular targets are likely involved in cell proliferation and survival. core.ac.ukmdpi.com For instance, certain 2-arylbenzoxazole acetic acid derivatives have shown promising cytotoxic activity against breast and colon cancer cell lines. core.ac.uk

Furthermore, specific structural analogs have been investigated as modulators of transport proteins. A series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as potential positive allosteric modulators for the excitatory amino acid transporter 2 (EAAT2), a protein crucial for regulating glutamate (B1630785) levels in the synapse. nih.gov This suggests that the oxoacetamide scaffold can be tailored to interact with specific binding sites on complex membrane proteins.

Elucidation of Cellular Pathways and Signaling Mechanisms in In Vitro Systems

Mechanisms of Apoptosis Induction in Cellular Models

A significant mechanism of action for the anticancer activity of compounds related to (2-Ethylphenyl)aminoacetic acid is the induction of apoptosis, or programmed cell death. Studies on various heterocyclic derivatives have elucidated the specific cellular pathways involved.

The following table summarizes the apoptotic mechanisms for several classes of related compounds.

Compound ClassCell LineKey Apoptotic Events
2-Amino-5-benzylthiazole derivativesHuman leukemia cellsPARP1 and caspase-3 cleavage, increased Bim, decreased Bcl-2, DNA fragmentation. ukrbiochemjournal.org
Thiazolidinone derivativesHuman leukemia cellsCytotoxicity and apoptosis confirmed by LDH assay and DNA fragmentation. nih.gov
2-Thioxoimadazolidin-4-one derivativesHepG2 (Liver cancer)19-fold increase in apoptosis, cell cycle arrest at G2/M phase. mdpi.com
Thiophene carboxylate derivativesMCF-7 (Breast cancer)Significant induction of apoptosis observed via flow cytometric analysis. nih.gov

Modulation of Specific Enzyme Activities by Oxoacetamide Derivatives

The oxoacetamide moiety is a versatile scaffold that can be found in various enzyme inhibitors. Derivatives have been shown to modulate the activity of several enzyme classes, including proteases and enzymes involved in inflammation and drug metabolism.

N-substituted derivatives of (S)-4-oxoazetidine-2-carboxylate, which share a core structural feature, have been evaluated as inhibitors of the proteases porcine pancreatic elastase (PPE) and papain. nih.gov Some of these derivatives proved to be effective reversible inhibitors with KI values in the micromolar range for PPE, while others acted as irreversible inactivators of papain. nih.gov

In the context of inflammation, research has targeted microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2. Acetic acid-based compounds have been identified as potential lead structures for mPGES-1 inhibition. nih.gov Furthermore, thiazole-based derivatives are being developed to target oncogenic enzymes like SIRT2 and the epidermal growth factor receptor (EGFR). mdpi.com The modulation of drug-metabolizing enzymes, such as glutathione (B108866) S-transferase (GST), has also been observed with related flavonoid compounds, highlighting another potential mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency

Impact of the 2-Ethylphenyl Substituent on Biological Activity

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of these compounds. While direct SAR studies on the 2-ethylphenyl group of the titular compound are not extensively documented, research on analogous substituted aromatic rings provides valuable insights.

Systematic Modifications of the Oxoacetic Acid Moiety and Their Functional Consequences

The oxoacetic acid portion of the molecule is crucial for its biological activity and offers a prime site for modification to tune its properties. SAR studies have shown that even minor alterations to this moiety can have significant functional consequences.

In one study on a class of (aryloxy)acetic acid diuretics, systematic alteration of the oxyacetic side chain demonstrated that the free carboxylic acid function is the active species in vivo. nih.gov The corresponding ethyl ester served as a prodrug, enhancing oral absorption before being hydrolyzed to the active acid form. nih.gov This highlights the importance of the terminal carboxylic acid for biological function, likely due to its ability to form ionic bonds or key hydrogen bonds with a target receptor or enzyme.

Covalent modification of the oxoacetic acid moiety can lead to changes in the compound's structural and functional properties. acs.org The reactivity of the carbonyl group allows for the formation of various derivatives. Modifying the acetic acid backbone can produce compounds with entirely different applications, from pharmaceuticals to herbicides. ontosight.ai

The table below illustrates the effects of modifying the oxoacetic acid moiety based on findings from related compound series.

ModificationExampleFunctional Consequence
EsterificationEthyl esterActs as a prodrug, potentially increasing bioavailability. nih.gov
AmidationPrimary amideCan be a precursor to the carboxylic acid via hydrolysis; alters hydrogen bonding capabilities. mdpi.com
Chain HomologationLengthening the acetic acid chainCan alter the distance between key functional groups, affecting binding affinity. nih.gov
Heteroatom ReplacementSubstituting atoms in the chainModifies the electronic properties and conformation of the side chain. nih.gov

Molecular Docking and Computational Ligand-Receptor Interaction Studies for Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in structure-based drug design, enabling the identification of key binding modes and the characterization of ligand-receptor interactions at the atomic level. For derivatives of (2-Ethylphenyl)aminoacetic acid, these studies have been crucial in hypothesizing their engagement with specific biological targets.

Research on structurally related compounds has demonstrated the utility of molecular docking in identifying potential inhibitors for various enzymes and receptors. For instance, studies on similar N-acyl anilines and related acetic acid derivatives have explored their potential as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and microsomal prostaglandin E2 synthase-1 (mPGES-1).

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data or generated through homology modeling. The small molecule, or ligand, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The analysis of the docked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective derivatives.

For the class of compounds to which (2-Ethylphenyl)aminoacetic acid belongs, the oxoacetic acid moiety is often crucial for forming key interactions, such as hydrogen bonds with residues in the active site of a target enzyme. The nature and position of the substituent on the phenyl ring, in this case, the ethyl group at the ortho position, significantly influence the binding affinity and selectivity by engaging in specific hydrophobic or van der Waals interactions within the binding pocket.

While specific data tables for (2-Ethylphenyl)aminoacetic acid are not available due to a lack of published research, the following tables represent hypothetical docking results for a related oxanilic acid derivative against a plausible biological target, illustrating the type of data generated from such computational studies.

Table 1: Hypothetical Molecular Docking Scores of an Oxanilic Acid Derivative Against a Target Protein

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)
Oxanilic Acid Derivative-8.50.5
Reference Inhibitor-9.20.1

Table 2: Hypothetical Ligand-Receptor Interactions for an Oxanilic Acid Derivative

Amino Acid ResidueInteraction TypeDistance (Å)
Arg120Hydrogen Bond (H-bond)2.8
Tyr385Hydrogen Bond (H-bond)3.1
Trp387π-π Stacking4.5
Val380Hydrophobic Interaction3.9
Ile523Hydrophobic Interaction4.2

These tables showcase the quantitative and qualitative data obtained from molecular docking studies. The docking score provides an estimate of the binding free energy, while the interaction analysis details the specific molecular forces that stabilize the ligand-receptor complex. Such computational insights are invaluable for the rational design of new and improved therapeutic agents based on the (2-Ethylphenyl)aminoacetic acid scaffold. Further experimental studies would be required to validate these in silico predictions and confirm the biological activity.

Emerging Research Avenues and Future Directions for 2 Ethylphenyl Aminoacetic Acid

Development of Novel and Sustainable Synthetic Methodologies for Aryloxamic Acids

The synthesis of aryloxamic acids and related N-arylamides has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. The modern imperative for environmentally responsible science has spurred the development of "green chemistry" approaches. These methodologies aim to increase efficiency, reduce waste, and minimize the use of hazardous substances. wjpmr.comresearchgate.net Future research in the synthesis of (2-Ethylphenyl)aminoacetic acid and its analogs will likely focus on several key sustainable strategies.

One promising area is the adoption of solvent-free or "neat" reaction conditions. researchgate.netmdpi.com By eliminating the solvent, these methods can dramatically reduce waste and simplify purification processes. Mechanochemical grinding, where reactants are mixed in the absence of a solvent, is one such technique that has been successfully applied to the synthesis of N-substituted amines and could be adapted for aryloxamic acids. mdpi.com

Microwave-assisted synthesis is another powerful green technique that can accelerate reaction times from hours to minutes, often leading to cleaner reactions and higher yields. mdpi.com The ability of polar molecules to efficiently absorb microwave energy results in rapid and uniform heating, a distinct advantage over conventional heating methods. mdpi.com Furthermore, the use of more environmentally benign catalysts and renewable feedstocks are central tenets of green chemistry that will be crucial in developing sustainable routes to these compounds. wjpmr.comresearchgate.net For instance, replacing hazardous reagents with safer alternatives, such as using phosphoric acid instead of sulfuric acid in certain reactions, exemplifies this trend. abcr-mefmo.org

Table 1: Comparison of Sustainable Synthetic Methods for Aryloxamic Acids

Method Principle Advantages Challenges

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactants, accelerating chemical reactions. mdpi.com | - Drastically reduced reaction times

  • Higher yields and product purity
  • Improved energy efficiency mdpi.com | - Requires specialized equipment
  • Scalability can be an issue | | Solvent-Free (Neat) Synthesis | Reactions are conducted without a solvent, often using grinding or heating. researchgate.netmdpi.com | - Significant reduction in solvent waste
  • Simplified work-up and purification
  • Potential for improved atom economy researchgate.net | - Not suitable for all reaction types
  • Potential for localized overheating | | Aqueous Media Synthesis | Uses water as the reaction solvent, replacing volatile organic compounds. rsc.org | - Environmentally benign and safe
  • Low cost and readily available
  • Can promote unique reactivity | - Limited solubility of many organic reactants
  • Product isolation can be complex | | Continuous Flow Chemistry | Reactants are continuously pumped through a reactor (e.g., a microreactor). mdpi.com | - Enhanced safety and control
  • Easy integration with other technologies
  • Highly efficient and scalable mdpi.com | - Higher initial equipment cost
  • Potential for clogging in microreactors |
  • Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Related Compounds

    The discovery of new drug candidates is a complex, costly, and time-intensive process. axxam.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this paradigm by providing powerful computational tools to analyze vast datasets, identify patterns, and make predictions, thereby accelerating the entire discovery pipeline. mdpi.comajprd.com For aryloxamic acid derivatives, AI/ML offers a data-driven approach to rationally design novel compounds with optimized properties.

    A key application of AI is in de novo drug design, where generative models can invent entirely new molecular structures that are tailored to bind to a specific biological target or exhibit a desired activity profile. axxam.comnih.gov These algorithms learn the underlying rules of chemical structure and synthesis from large databases and can generate novel, synthesizable molecules for consideration. axxam.com

    Furthermore, AI/ML models can predict a wide range of molecular properties, including biological activity, pharmacokinetics, and potential toxicity, even before a compound is synthesized. mdpi.comnih.gov This predictive power allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov AI can also identify novel therapeutic targets by analyzing complex biological data from genomics, proteomics, and clinical studies, potentially revealing new applications for aryloxamic acid derivatives. axxam.comajprd.com

    Table 2: Applications of AI/ML in the Discovery of Aryloxamic Acid Analogs

    AI/ML Application Description Potential Impact

    | Novel Target Identification | AI algorithms analyze multi-omics and clinical data to uncover new disease-related biological targets. axxam.com | - Expands potential therapeutic applications for aryloxamic acids

  • De-risks early discovery efforts | | Predictive Modeling | ML models are trained to predict molecular properties such as binding affinity, solubility, and toxicity from chemical structure. nih.gov | - Prioritizes compounds with higher chances of success
  • Reduces the need for extensive initial lab testing | | ***De Novo* Molecular Design** | Generative AI models create novel chemical structures optimized for specific therapeutic profiles and target interactions. axxam.comnih.gov | - Rapidly explores vast chemical space
  • Designs molecules with enhanced potency and selectivity | | Virtual Screening | AI accelerates the screening of vast virtual libraries of compounds to identify those most likely to interact with a target. ajprd.com | - Dramatically speeds up the hit identification process
  • More efficient than traditional high-throughput screening |
  • Exploration of Diverse In Vitro Biological Applications Beyond Current Understandings

    While the full biological profile of (2-Ethylphenyl)aminoacetic acid is still under investigation, the broader class of oxamic acid analogs has shown promise in modulating key cellular enzymes. A significant body of research has focused on their ability to act as competitive inhibitors of lactate (B86563) dehydrogenase (LDH) isozymes. tandfonline.com LDH is a critical enzyme in anaerobic glycolysis, and its inhibition is a therapeutic strategy being explored in oncology and other diseases. Kinetic studies have shown that simple N-alkyl oxamates can be potent and selective inhibitors of different LDH isozymes, suggesting that the aryloxamic acid scaffold could be fine-tuned to target specific isoforms with high affinity. tandfonline.com

    Future in vitro studies should therefore expand upon this foundation, screening (2-Ethylphenyl)aminoacetic acid and a library of its derivatives against a panel of metabolic enzymes. Beyond LDH, other dehydrogenases and enzymes involved in cellular energy pathways could be relevant targets. Furthermore, related structures like phenyl amino acetic acid hydrazides have been evaluated for antibacterial and antifungal activities, opening another avenue for exploration. researchgate.netasianpubs.org A systematic investigation using a broad range of cell-based assays and enzymatic screens could uncover novel and unexpected biological activities, expanding the potential therapeutic utility of this chemical class.

    Advanced Biophysical Characterization of Ligand-Target Interactions at the Molecular Level

    Understanding precisely how a compound like (2-Ethylphenyl)aminoacetic acid interacts with its biological target is fundamental to rational drug design. Advanced biophysical techniques provide a window into these interactions at the molecular level, quantifying the forces and dynamics that govern binding. nih.gov These methods are essential for validating hits from initial screens and guiding the optimization of lead compounds.

    Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics. unizar.es It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). nih.govunizar.es This information reveals the key driving forces behind the interaction.

    Surface Plasmon Resonance (SPR) is a real-time, label-free technique that provides detailed kinetic data. labmanager.com It measures the association (kₐ) and dissociation (kₑ) rates of a ligand binding to a target immobilized on a sensor surface. labmanager.com This kinetic information is complementary to the thermodynamic data from ITC and is crucial for understanding a drug's mechanism of action. nih.gov Together, these and other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer a multi-faceted view of the ligand-target complex, enabling a deeper understanding of structure-activity relationships. nih.gov

    Table 3: Comparison of Biophysical Techniques for Ligand-Target Interaction Analysis

    Technique Principle Key Parameters Measured Throughput

    | Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule in solution. nih.govunizar.es | - Binding Affinity (Kₐ)

  • Enthalpy (ΔH)
  • Stoichiometry (n)
  • Entropy (ΔS) | Low to Medium | | Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as a ligand binds to an immobilized target. labmanager.comnih.gov | - Association Rate (kₐ)
  • Dissociation Rate (kₑ)
  • Binding Affinity (Kₐ) | Medium to High | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the NMR signals of the protein or ligand upon complex formation. nih.gov | - Binding Site Location
  • Structural Changes
  • Binding Affinity (Kₐ) | Low |
  • Investigations into N-Acylated Amino Acid Metabolism and Biosynthesis Pathways Relevant to Oxoacetic Acid Derivatives

    N-acyl amino acids (NAAs) are a diverse family of endogenous signaling lipids involved in various physiological processes. nih.govpnas.org These molecules are formed by the linkage of a fatty acid to an amino acid via an amide bond. nih.gov Understanding the metabolic pathways that synthesize and degrade NAAs could provide crucial context for the biological activity and fate of exogenous compounds like (2-Ethylphenyl)aminoacetic acid. The structural similarity suggests that it could potentially interact with the enzymes and transporters involved in NAA metabolism. nih.govfrontiersin.org

    Furthermore, the oxoacetic acid (also known as glyoxylic acid) moiety is itself a key metabolic intermediate. atamanchemicals.com It is part of the glyoxylate (B1226380) cycle, a pathway that allows organisms like plants and bacteria to convert fatty acids into carbohydrates. atamanchemicals.comyoutube.com In mammals, glyoxylic acid is produced through pathways like the catabolism of hydroxyproline (B1673980) and is metabolized into other compounds like glycine (B1666218) or oxalate. atamanchemicals.com Investigating whether aryloxamic acids can be metabolized to release glyoxylate or if they interfere with these pathways is a critical area for future research. Such studies could reveal potential mechanisms of action or off-target effects and inform the development of safer, more effective derivatives.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (2-Ethylphenyl)aminoacetic acid, and how does reaction design influence yield?

    • Methodological Answer : A photostimulated SRN1 reaction using 2-(2-iodophenyl)acetate ion and carbanions in DMSO (60 min irradiation) is effective. Post-reaction, extract with EtOAc and condense with ammonium acetate in glacial acetic acid to form cyclic derivatives. Yield depends on solvent polarity, irradiation time, and nucleophile choice (e.g., ketone enolates) . Alternative routes involve ester hydrolysis of intermediates like ethyl oxalyl chloride derivatives .

    Q. How can researchers characterize the purity and structural integrity of (2-Ethylphenyl)aminoacetic acid?

    • Methodological Answer : Use HPLC coupled with UV-Vis detection (λ = 210–230 nm for carbonyl groups) and LC-MS (negative ion mode) for purity assessment. Confirm intramolecular hydrogen bonding (N–H···O=C) via FT-IR (stretching at ~3300 cm⁻¹ and 1680 cm⁻¹) and NMR (¹H: δ 10–12 ppm for acidic protons; ¹³C: δ 170–175 ppm for carbonyl carbons) . Cross-validate with X-ray crystallography if crystalline .

    Q. What stability challenges arise during storage, and how can they be mitigated?

    • Methodological Answer : The compound is hygroscopic and prone to keto-enol tautomerism. Store under inert gas (N₂/Ar) at –20°C in amber vials. Pre-dry solvents (e.g., DMSO over molecular sieves) to minimize hydrolysis. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) .

    Advanced Research Questions

    Q. How do tautomeric forms of (2-Ethylphenyl)aminoacetic acid influence its reactivity in catalytic systems?

    • Methodological Answer : The keto form (planar structure) dominates in non-polar solvents, while polar solvents stabilize the enol tautomer. Study tautomer ratios using variable-temperature NMR (VT-NMR) in DMSO-d₆ vs. CDCl₃. Reactivity shifts (e.g., nucleophilic acyl substitution vs. enolate formation) can be probed via kinetic assays with methylamine or Grignard reagents .

    Q. What experimental and computational approaches resolve contradictions in reported reaction pathways for ε-oxo acid derivatives?

    • Methodological Answer : Discrepancies in substitution product distribution (e.g., para vs. ortho isomers) arise from radical vs. ionic mechanisms. Use radical traps (TEMPO) and DFT calculations (B3LYP/6-31G*) to map transition states. Compare photostimulated (radical pathway) vs. thermal (ionic pathway) conditions .

    Q. How can researchers design enantioselective syntheses of derivatives for biological activity studies?

    • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide coupling. Alternatively, use thiourea-based organocatalysts (e.g., 1c) for asymmetric additions to imines. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or CD spectroscopy .

    Data Contradiction Analysis

    Q. Why do conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents?

    • Resolution : Solubility varies with pH. In acidic conditions (pH < 3), the protonated form is soluble in EtOAc. At neutral pH, deprotonation increases aqueous solubility. Use potentiometric titration (pKa ~2.5 for COOH and ~8.1 for NH) to optimize solvent systems .

    Methodological Tables

    Analytical Technique Key Parameters Application Reference
    FT-IRN–H stretch: 3300 cm⁻¹; C=O: 1680 cm⁻¹Detect tautomerism and hydrogen bonding
    VT-NMRδ 10–12 ppm (acidic H)Monitor tautomeric equilibrium
    Chiral HPLCChiralpak IA, hexane:IPA (80:20)Determine enantiomeric purity
    DFT CalculationsB3LYP/6-31G*Elucidate reaction mechanisms

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.